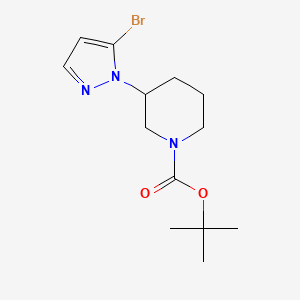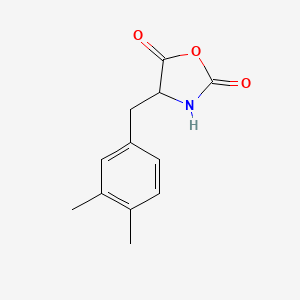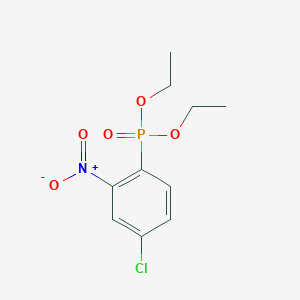
5-(3-Bromo-2-methoxyphenyl)isoxazole-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Bromo-2-methoxyphenyl)isoxazole-3-carboxylic acid is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromine atom and a methoxy group attached to the phenyl ring, which is further connected to the isoxazole ring. The molecular formula of this compound is C11H8BrNO4, and it has a molecular weight of 298.08 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromo-2-methoxyphenyl)isoxazole-3-carboxylic acid typically involves a multi-step process. One common method is the cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods: Industrial production of isoxazole derivatives, including this compound, often employs high-yielding, regiospecific, and metal-free synthetic routes. These methods are designed to be eco-friendly and cost-effective, ensuring minimal waste generation and ease of separation from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: 5-(3-Bromo-2-methoxyphenyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(3-Bromo-2-methoxyphenyl)isoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer, antibacterial, and antimicrobial properties.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-(3-Bromo-2-methoxyphenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
- 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid
- 3-(2-Methoxyphenyl)isoxazole-5-carboxylic acid
- 4-Bromo-5-(4-methoxyphenyl)isoxazole
Comparison: Compared to similar compounds, 5-(3-Bromo-2-methoxyphenyl)isoxazole-3-carboxylic acid is unique due to the presence of both a bromine atom and a methoxy group on the phenyl ring.
Properties
Molecular Formula |
C11H8BrNO4 |
|---|---|
Molecular Weight |
298.09 g/mol |
IUPAC Name |
5-(3-bromo-2-methoxyphenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO4/c1-16-10-6(3-2-4-7(10)12)9-5-8(11(14)15)13-17-9/h2-5H,1H3,(H,14,15) |
InChI Key |
QDQKPIBEWOKFHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1Br)C2=CC(=NO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




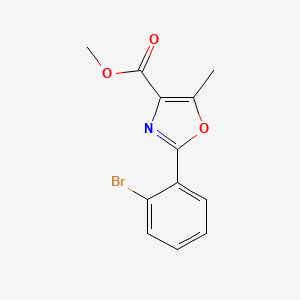
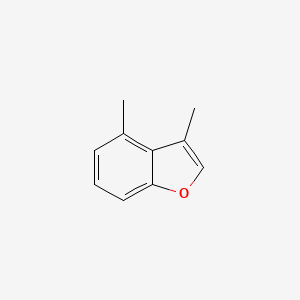


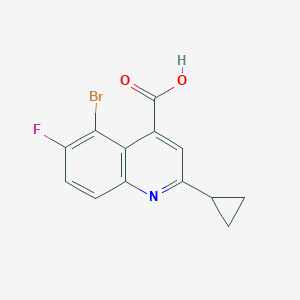

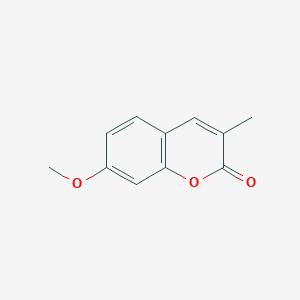

![Bis[(3-chlorophenyl)thio]methane](/img/structure/B13704578.png)
